molecular formula C8H10ClNO B009596 2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 19597-16-1

2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No. B009596
CAS RN: 19597-16-1
M. Wt: 171.62 g/mol
InChI Key: RUBYBHQAISBPNU-UHFFFAOYSA-N
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Description

Pyrrole derivatives are significant in pharmaceutical and material science due to their wide range of biological and chemical properties. The compound "2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone" falls within this class, embodying the complexity and reactivity inherent to substituted pyrroles.

Synthesis Analysis

Microwave-induced synthesis presents an eco-friendly route for the preparation of pyrrole derivatives, offering advantages in terms of reaction speed and yields. This method aligns with the green chemistry principles, emphasizing the importance of sustainability in chemical synthesis (Banik, Kamboj, & Bajpai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including "2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone," is characterized by the presence of a five-membered ring with nitrogen. This structure contributes to the compound's electronic properties and reactivity. Advanced techniques such as high-resolution magnetic resonance spectra and ab initio calculations offer insights into the conformations and electronic structure of these compounds (Issac & Tierney, 1996).

Chemical Reactions and Properties

Pyrrole derivatives participate in a variety of chemical reactions, showcasing their versatility as synthetic intermediates. Their reactivity is often manipulated through functional group modifications, enabling the synthesis of complex molecular architectures with diverse properties. The interaction of pyrrole derivatives with different reagents and conditions can lead to novel compounds with significant biological activity (Patel et al., 2023).

Scientific Research Applications

  • Pharmaceutical Chemistry
    • Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Safety And Hazards

“2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) .

properties

IUPAC Name

2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-7(6(2)10-5)8(11)4-9/h3,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYBHQAISBPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585455
Record name 2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone

CAS RN

19597-16-1
Record name 2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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